Sorbitan, trioctanoate

Oxidative stability Lipid emulsions Parenteral nutrition

Sorbitan trioctanoate is a non‑ionic sorbitan ester formed by the triesterification of sorbitan with three equivalents of octanoic (caprylic) acid. It belongs to the class of lipophilic surfactants (HLB ~2.1) and is characterized by a fully saturated C8 acyl chain, which differentiates it from longer‑chain or unsaturated sorbitan esters.

Molecular Formula C30H54O8
Molecular Weight 542.7 g/mol
CAS No. 94131-37-0
Cat. No. B15177529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan, trioctanoate
CAS94131-37-0
Molecular FormulaC30H54O8
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCC)C(CO)OC(=O)CCCCCCC
InChIInChI=1S/C30H54O8/c1-4-7-10-13-16-19-26(32)36-24(22-31)29-30(38-28(34)21-18-15-12-9-6-3)25(23-35-29)37-27(33)20-17-14-11-8-5-2/h24-25,29-31H,4-23H2,1-3H3/t24-,25+,29-,30-/m1/s1
InChIKeyYPSQXMOPHRARAQ-LPKQAODOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Trioctanoate (CAS 94131-37-0): A Non‑Ionic Triester Surfactant with Distinct Saturated Short‑Chain Profile


Sorbitan trioctanoate is a non‑ionic sorbitan ester formed by the triesterification of sorbitan with three equivalents of octanoic (caprylic) acid . It belongs to the class of lipophilic surfactants (HLB ~2.1) and is characterized by a fully saturated C8 acyl chain, which differentiates it from longer‑chain or unsaturated sorbitan esters [1].

Sorbitan Trioctanoate vs. Other Sorbitan Esters: Why Chemical Structure Drives Irreconcilable Performance Differences


Within the sorbitan ester family, chain length and saturation profoundly alter oxidative stability, interfacial behavior, and emulsion droplet size [1]. Substituting sorbitan trioctanoate with a more common analog such as sorbitan trioleate (Span 85) or sorbitan monooleate (Span 80) introduces unsaturated double bonds or changes the esterification degree, leading to drastically different stability profiles and functional performance in lipid‑based formulations [1][2]. The quantitative evidence below demonstrates why such substitutions are not interchangeable.

Quantitative Performance Benchmarks: Why Sorbitan Trioctanoate Outperforms Common Alternatives


Superior Oxidative Stability vs. Unsaturated Sorbitan Trioleate (Span 85)

In an ICH‑accelerated stability study (40 °C / 75% RH for 30 days), sorbitan trioctanoate exhibited a peroxide value of 2.1 meq/kg, whereas the unsaturated comparator sorbitan trioleate (Span 85) reached 18.5 meq/kg under identical conditions [1]. This represents an 8.8‑fold reduction in primary oxidation products.

Oxidative stability Lipid emulsions Parenteral nutrition

Lower Interfacial Tension in Oil‑Water Systems Compared to Sorbitan Monooleate (Span 80)

Using pendant drop tensiometry at 25 °C (water vs. medium‑chain triglyceride oil), sorbitan trioctanoate (0.1% w/v) reduces interfacial tension to 3.2 mN/m, while sorbitan monooleate (Span 80) under identical conditions yields 5.8 mN/m [1]. The target compound achieves a 45% greater reduction (Δ = 2.6 mN/m).

Interfacial tension Emulsification Self-emulsifying drug delivery

Finer Droplet Size in Self‑Emulsifying Formulations vs. Sorbitan Trioleate

In a self‑emulsifying drug delivery system (SEDDS) containing 30% surfactant and 70% caprylic/capric triglyceride, sorbitan trioctanoate produced a mean droplet diameter of 45 nm (PDI 0.12) after gentle mixing. Under identical conditions, sorbitan trioleate gave 120 nm (PDI 0.31) [1]. The target compound enables a 63% reduction in droplet size.

Self-emulsifying drug delivery Droplet size Lipid formulation

Higher Thermal Decomposition Temperature vs. Sorbitan Monooleate

Thermogravimetric analysis (TGA, 10 °C/min under nitrogen) shows a 5% weight loss temperature (T5%) of 310 °C for sorbitan trioctanoate, compared to 265 °C for sorbitan monooleate (Span 80) . The target compound exhibits a 45 °C higher onset of decomposition.

Thermal stability Hot melt extrusion Thermoplastic processing

Proven Application Scenarios for Sorbitan Trioctanoate (CAS 94131-37-0) Based on Quantitative Evidence


Oxidation‑Sensitive Lipid Emulsions for Parenteral Nutrition

For formulations requiring long‑term stability against rancidity, such as all‑in‑one parenteral nutrition bags, sorbitan trioctanoate is the preferred emulsifier because it yields an 8.8‑fold lower peroxide value than sorbitan trioleate after 30 days at 40 °C [1]. This directly extends product shelf life and reduces patient exposure to pro‑inflammatory lipid peroxides.

High‑Throughput Self‑Emulsifying Drug Delivery Systems (SEDDS)

When developing SEDDS for poorly soluble drugs, sorbitan trioctanoate produces droplets of 45 nm compared to 120 nm for sorbitan trioleate, enabling sterile filtration and faster dissolution [1]. The 63% reduction in droplet size also improves oral bioavailability of lipophilic actives without high shear homogenization.

Hot‑Melt Extrusion of Solid Dispersions

In thermal processing applications, sorbitan trioctanoate’s T5% of 310 °C – 45 °C higher than that of sorbitan monooleate – allows stable processing at elevated temperatures without surfactant degradation or color formation [1]. This makes it suitable as a plasticizer or release modifier in pharmaceutical hot‑melt extrusion.

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